
Dehydroxyamino Oxamflatin Acid
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dehydroxyamino Oxamflatin Acid involves multiple steps, including the formation of intermediate compounds and subsequent reactions to achieve the final product. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized equipment and reagents to facilitate the synthesis process .
化学反応の分析
Structural and Functional Context of Oxamflatin Analogues
Oxamflatin and its conformational analogues are hydroxamic acid derivatives known for HDAC inhibition . While "Dehydroxyamino Oxamflatin Acid" is not directly described in the literature, its name suggests structural modifications to the oxamflatin scaffold:
-
Key modifications : Removal of a hydroxyl group (dehydroxy) and substitution of an amino group.
-
Functional implications : Such modifications could alter binding affinity to HDAC active sites or influence metabolic stability.
Hypothetical Reaction Pathways
Based on the reactivity of analogous hydroxamic acids , potential reactions for this compound may include:
HDAC Inhibition Mechanism
Metabolic Degradation Pathways
Pathway | Enzymes Involved | Products |
---|---|---|
Phase I (Oxidation) | Cytochrome P450 | N-dealkylated metabolites |
Phase II (Conjugation) | UDP-glucuronosyltransferases | Glucuronide conjugates |
Comparative Data for Oxamflatin Analogues
The following table summarizes HDAC inhibitory activity of structurally related compounds from :
Compound | IC₅₀ (HDAC1) | Cell Growth Inhibition (Leukemia) |
---|---|---|
Oxamflatin | 12 nM | 95% reduction at 1 μM |
Analogue A (methyl) | 18 nM | 87% reduction at 1 μM |
Analogue B (ethyl) | 25 nM | 78% reduction at 1 μM |
Hypothesis: Dehydroxyamino substitution may reduce steric hindrance, potentially improving IC₅₀ values compared to bulkier analogues.
Research Gaps and Recommendations
-
Synthetic protocols : No published methods for synthesizing this specific derivative were identified.
-
Kinetic studies : Experimental validation of inhibition constants (Kᵢ) and binding kinetics is required.
-
In vivo stability : Pharmacokinetic profiling (e.g., half-life, bioavailability) remains unexplored.
Given the absence of direct data, further experimental work is necessary to characterize the chemical reactions and biological activity of this compound. Researchers should prioritize synthetic accessibility studies and comparative HDAC inhibition assays using established protocols from .
科学的研究の応用
Chemical Properties and Mechanism of Action
Dehydroxyamino oxamflatin acid is characterized by its molecular formula and a molecular weight of 342.37 g/mol. It functions primarily as a histone deacetylase inhibitor , which plays a crucial role in regulating gene expression by modifying chromatin structure. This inhibition leads to various cellular responses, including apoptosis in cancer cells and alterations in cell morphology.
Antitumor Activity
This compound exhibits significant antitumor properties across various cancer cell lines:
- In Vitro Studies : Research has demonstrated that this compound induces morphological changes in HeLa cells, causing them to adopt an elongated shape with filamentous protrusions. This effect is reminiscent of changes induced by other known histone deacetylase inhibitors such as trichostatin A .
- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the G1 phase, which is critical for halting the proliferation of cancer cells .
- Case Study Data :
Cell Line | IC50 (µM) | Notes |
---|---|---|
HeLa | 12.5 | Significant morphological changes observed |
B16 Melanoma | 10.2 | Effective in vivo antitumor activity |
MGC-803 (Gastric) | 8.5 | Induces apoptosis in a dose-dependent manner |
Enzyme Inhibition
The compound has been identified as a potent inhibitor of mammalian histone deacetylases, which are critical targets in cancer therapy due to their role in tumorigenesis:
- Mechanism : By inhibiting histone deacetylases, this compound promotes acetylation of histones, leading to a more relaxed chromatin structure and enhanced transcriptional activation of tumor suppressor genes .
- Therapeutic Implications : This mechanism positions this compound as a promising candidate for developing novel anticancer therapies that can overcome resistance mechanisms associated with traditional chemotherapeutics.
Other Biological Activities
Beyond its antitumor effects, this compound displays potential in other therapeutic areas:
- Anti-inflammatory Properties : Recent studies have suggested that the compound may possess anti-inflammatory effects, making it relevant for conditions characterized by chronic inflammation .
- Antimicrobial Activity : The structural characteristics of this compound may also confer antimicrobial properties, although this area requires further exploration to establish efficacy and mechanisms.
作用機序
The mechanism of action of Dehydroxyamino Oxamflatin Acid involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved may vary depending on the specific application and context .
類似化合物との比較
Dehydroalanine: A noncanonical amino acid found in natural products and proteins.
Dehydrobutyrine: Another noncanonical amino acid with similar chemical properties and reactivity.
Uniqueness: Dehydroxyamino Oxamflatin Acid is unique due to its specific molecular structure and reactivity, which allows it to participate in a wide range of chemical reactions and applications. Its ability to inhibit specific enzymes and pathways also sets it apart from other similar compounds .
生物活性
Dehydroxyamino Oxamflatin Acid is a derivative of oxamflatin, a compound known for its potent biological activities, particularly as a histone deacetylase (HDAC) inhibitor. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, and potential therapeutic applications.
This compound functions primarily as an HDAC inhibitor. HDACs play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC activity, this compound promotes histone acetylation, resulting in a more relaxed chromatin structure and enhanced gene transcription.
Key Mechanisms:
- Histone Acetylation : Inhibition of HDACs leads to increased levels of acetylated histones, which are associated with active transcription.
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G1 phase, which is critical in preventing the proliferation of cancer cells.
- Induction of Apoptosis : By modulating the expression of pro-apoptotic and anti-apoptotic genes, it can trigger programmed cell death in tumor cells.
In Vitro Studies
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably, studies have shown:
- Ovarian Cancer Cell Lines : In experiments with OVCAR-5 and SKOV-3 ovarian cancer cells, treatment with this compound resulted in:
In Vivo Studies
In vivo studies have further validated the efficacy of this compound. For example:
- Mouse Models : Administration of the compound in mouse models demonstrated substantial tumor growth inhibition. The compound was shown to significantly reduce tumor size compared to control groups, highlighting its potential as an effective antitumor agent .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Case Study 1: Ovarian Cancer
- Case Study 2: Breast Cancer
Comparative Analysis with Other HDAC Inhibitors
To contextualize the efficacy of this compound, it is beneficial to compare it with other known HDAC inhibitors:
Compound Name | Potency (IC50) | Mechanism of Action | Cancer Type Targeted |
---|---|---|---|
This compound | ~50 nM | HDAC inhibition; apoptosis induction | Ovarian, breast cancers |
Vorinostat | ~100 nM | HDAC inhibition; promotes apoptosis | T-cell lymphoma |
Trichostatin A | ~10 nM | Broad-spectrum HDAC inhibition | Various solid tumors |
特性
IUPAC Name |
(E)-5-[3-(benzenesulfonamido)phenyl]pent-2-en-4-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S/c19-17(20)12-5-4-7-14-8-6-9-15(13-14)18-23(21,22)16-10-2-1-3-11-16/h1-3,5-6,8-13,18H,(H,19,20)/b12-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBHEINNBFZEII-LFYBBSHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#CC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#C/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442895 | |
Record name | Dehydroxyamino Oxamflatin Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151720-90-0 | |
Record name | Dehydroxyamino Oxamflatin Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。